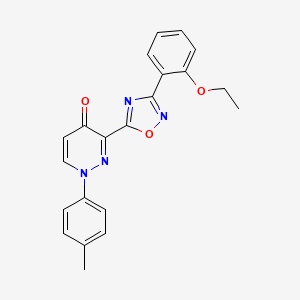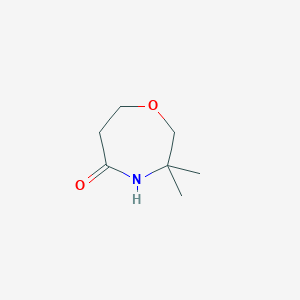
3-(Azidomethyl)-1,4-dimethylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azidomethyl)-1,4-dimethylpyrazole is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-1,4-dimethylpyrazole typically involves the introduction of the azido group into a pyrazole ring. One common method is the bromination of a precursor compound followed by substitution with sodium azide. For example, 3,3-bis(azidomethyl)oxetane can be synthesized by brominating pentaerythritol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production methods for azides often involve large-scale reactions under controlled conditions to ensure safety and efficiency. The use of phase-transfer catalysts and controlled temperature conditions are crucial to avoid the explosive nature of azides. The production process may also include purification steps such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(Azidomethyl)-1,4-dimethylpyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Triphenylphosphine: Used in the Staudinger reduction to convert azides to amines.
Hydrogen and Catalysts: Used in catalytic hydrogenation to reduce azides.
Major Products
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
科学的研究の応用
3-(Azidomethyl)-1,4-dimethylpyrazole has several applications in scientific research:
作用機序
The mechanism of action of 3-(Azidomethyl)-1,4-dimethylpyrazole involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are important in various biological and chemical processes. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
Similar Compounds
3-(Azidomethyl)heptane: Similar in structure but with a longer aliphatic chain.
3,3-Bis(azidomethyl)oxetane: Contains multiple azido groups and is used in polymer chemistry.
Uniqueness
3-(Azidomethyl)-1,4-dimethylpyrazole is unique due to its pyrazole ring structure combined with the azido group, making it a versatile compound in organic synthesis. Its ability to undergo various chemical reactions and form stable products like triazoles and amines sets it apart from other azides.
特性
IUPAC Name |
3-(azidomethyl)-1,4-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-5-4-11(2)9-6(5)3-8-10-7/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAMTHFWEWFAHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CN=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)

![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)




![7,8-Dihydro-5H-pyrano[4,3-b]pyridin-8-amine](/img/structure/B2366856.png)


